Tanegool

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

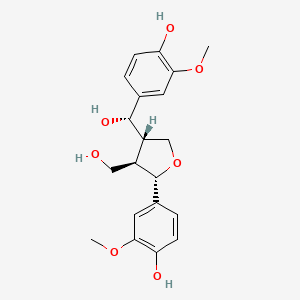

Tanegool is a lignan that consists of tetrahydrofuran ring substituted by a 4-hydroxy-3-methoxyphenyl group at position 5, a hydroxyphenyl group at position 4 and a hydroxy(4-hydroxy-3-methoxyphenyl)methyl group at position 3. It has been isolated from Taxus yunnanensis. It has a role as a plant metabolite. It is a lignan, a polyphenol, a tetrol, an oxolane and a member of guaiacols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Tanegool exhibits a range of pharmacological activities that contribute to its applications in health and medicine:

- Antioxidant Activity : this compound has been shown to possess significant antioxidant properties, which help in reducing oxidative stress and preventing cellular damage caused by free radicals. This activity is crucial in the prevention of chronic diseases such as cardiovascular diseases and cancer .

- Estrogenic Effects : this compound and its metabolites have weak estrogenic effects, which may play a role in hormone-related conditions. This property is particularly relevant for postmenopausal women, as it may help alleviate symptoms associated with estrogen deficiency .

- Anti-inflammatory Properties : Research indicates that this compound can inhibit inflammatory pathways, potentially reducing the risk of inflammatory diseases and conditions such as arthritis .

Health Benefits

The consumption of this compound has been associated with various health benefits:

- Cardiovascular Health : Studies suggest that this compound can help lower blood pressure, reduce cholesterol levels, and improve overall cardiovascular health. A review indicated that a daily intake of at least 500 mg of secoisolariciresinol diglucoside (a precursor to this compound) is necessary to observe significant improvements in cardiovascular risk factors .

- Cancer Prevention : The lignan has shown promise in reducing the incidence of certain cancers by preventing pre-cancerous changes at the cellular level and inhibiting tumor growth through anti-angiogenic mechanisms .

- Metabolic Syndrome Management : this compound may aid in managing metabolic syndrome by improving insulin sensitivity and reducing body fat accumulation .

Synthesis of this compound

The synthesis of this compound involves several chemical processes:

- Starting Material : The synthesis typically begins with ferulic acid, which undergoes various reactions including esterification and cyclization to form intermediates before reaching the final product—this compound .

- Oxidative Transformations : The use of specific reagents such as BAIB (Benzylamine Iodide) facilitates oxidative transformations that are critical for constructing the complex structure of this compound from simpler lignan precursors .

Synthesis Process Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Esterification | Ferulic acid is modified through para-nitro-esterification. |

| 2 | Coupling | Light-induced [2 + 2] coupling forms a diarylcyclobutanediol intermediate. |

| 3 | Cyclization | The intermediate undergoes cyclization to form a di-para-quinone methide. |

| 4 | Hydration | Final hydration step yields this compound. |

Case Study 1: Cardiovascular Effects

A study involving postmenopausal women demonstrated that daily supplementation with secoisolariciresinol diglucoside led to significant reductions in systolic blood pressure and improvements in lipid profiles after eight weeks of treatment. The study highlighted the importance of dosage and duration for achieving optimal results .

Case Study 2: Cancer Risk Reduction

Research published in a peer-reviewed journal indicated that participants consuming high levels of dietary lignans, including those from flaxseed containing this compound, exhibited a lower risk of developing breast cancer compared to those with low lignan intake. This suggests a protective effect attributed to the compound's ability to modulate estrogen metabolism .

Eigenschaften

Molekularformel |

C20H24O7 |

|---|---|

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

4-[(2S,3R,4S)-4-[(S)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C20H24O7/c1-25-17-7-11(3-5-15(17)22)19(24)14-10-27-20(13(14)9-21)12-4-6-16(23)18(8-12)26-2/h3-8,13-14,19-24H,9-10H2,1-2H3/t13-,14+,19+,20+/m0/s1 |

InChI-Schlüssel |

MWQRAOGWLXTMIC-TUGJPZLJSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H](CO2)[C@@H](C3=CC(=C(C=C3)O)OC)O)CO)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)O)CO)O |

Synonyme |

tanegool |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.